molecular formula C18H16F3NO B1325712 3-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898771-95-4

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1325712
CAS RN: 898771-95-4
M. Wt: 319.3 g/mol
InChI Key: VAQVJVGFJLMPAY-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-trifluoromethylbenzophenone is an organic compound with a trifluoromethylbenzophenone ring structure and an azetidinomethyl side chain. The IUPAC name for this compound is [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .


Molecular Structure Analysis

The InChI code for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3-Azetidinomethyl-4’-trifluoromethylbenzophenone has a molecular weight of 319.33 . . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pharmacology

In pharmacology, 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is being explored for its potential use in drug development. Its structural properties may allow it to interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents .

Material Science

The compound’s robust molecular structure could be beneficial in material science, particularly in the development of novel polymers or coatings that require high thermal stability and resistance to degradation .

Chemical Synthesis

This benzophenone derivative is valuable in chemical synthesis as a reagent or catalyst. It could be used to facilitate various chemical reactions, including the synthesis of complex organic compounds .

Biochemistry

In biochemistry, the compound may be used to study enzyme-substrate interactions or to develop assays for detecting biochemical activities due to its unique chemical properties .

Analytical Chemistry

3-Azetidinomethyl-4’-trifluoromethylbenzophenone: could serve as a standard or reference compound in analytical chemistry, aiding in the quantification and analysis of chemical substances in various samples .

Organic Chemistry

The compound’s potential to participate in organic reactions makes it a subject of interest in organic chemistry research, where it could be used to understand reaction mechanisms or develop new synthetic methodologies .

Medicinal Chemistry

In medicinal chemistry, this compound could be instrumental in the design and synthesis of new drugs, especially considering its structural features that may interact with biological targets.

Environmental Science

Lastly, its applications in environmental science could involve the study of its effects on environmental systems or its use in the development of sensors and detectors for environmental pollutants.

Mechanism of Action

The mechanism of action for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts with biological systems, such as binding to specific receptors or enzymes. This information would be particularly relevant if the compound were a drug or a biologically active substance.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVJVGFJLMPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643269
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898771-95-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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